Product packaging for 4-diphenylphosphoryl-N,N-dimethylaniline(Cat. No.:CAS No. 797-72-8)

4-diphenylphosphoryl-N,N-dimethylaniline

Cat. No.: B12001447
CAS No.: 797-72-8
M. Wt: 321.4 g/mol
InChI Key: IRWRWTCTSDPRSA-UHFFFAOYSA-N
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Description

Contextualization within Organophosphorus Chemistry and Advanced Materials

4-Diphenylphosphoryl-N,N-dimethylaniline is an organophosphorus compound, a broad class of molecules that contain a carbon-phosphorus bond. researchgate.net Organophosphorus chemistry has a rich history, with its roots in the 19th century, and has since become integral to various fields, including catalysis, medicinal chemistry, and materials science. acs.orgphyschemres.org The defining feature of this compound is the pentavalent phosphorus atom at the core of a phosphine (B1218219) oxide group. Phosphine oxides (R₃P=O) are known for their high thermal stability and the polarity of the P=O bond. wikipedia.org These characteristics make them valuable building blocks for advanced materials, particularly in the realm of organic electronics. researchgate.netresearchgate.net The incorporation of phosphorus-containing moieties into organic frameworks can impart unique electronic and photophysical properties, leading to applications in devices such as organic light-emitting diodes (OLEDs) and sensors. researchgate.netresearchgate.net

The synthesis of this compound is typically achieved through the oxidation of its trivalent precursor, 4-(diphenylphosphino)-N,N-dimethylaniline. A study detailing the synthesis and crystal structure of [4-(N,N-dimethylamino)phenyl]diphenylphosphine oxide confirms its successful preparation and characterization. wikipedia.org This method is a common strategy for accessing phosphine oxides.

Significance of Electron-Rich Amines and Phosphine Oxide Architectures

The molecular architecture of this compound is a classic example of a donor-acceptor system. The N,N-dimethylaniline moiety acts as a potent electron donor due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. researchgate.net The diphenylphosphoryl group, on the other hand, functions as an electron-accepting unit. This is attributed to the electron-withdrawing nature of the phosphoryl oxygen and the electronegativity of the phosphorus atom.

This intramolecular charge-transfer (ICT) character is fundamental to the compound's interesting photophysical properties. When the molecule absorbs light, an electron is promoted from a molecular orbital primarily located on the donor (N,N-dimethylaniline) to one centered on the acceptor (diphenylphosphoryl group). This charge separation in the excited state can lead to phenomena such as solvatochromism, where the color of the emitted light changes with the polarity of the solvent. While specific photophysical data for this compound is not widely published, studies on analogous N,N-dimethylaniline derivatives demonstrate significant solvatochromic shifts in their fluorescence, indicating a large change in dipole moment upon excitation.

Furthermore, the rigid and bulky nature of the diphenylphosphoryl group can influence the solid-state packing of the molecules, which is a critical factor in the performance of organic electronic devices. The specific arrangement of molecules in a thin film can affect charge transport and luminescence efficiency.

Evolution of Research Interests in Phosphorylated Anilines

The scientific interest in phosphorylated anilines has evolved significantly over the decades. Early research into organophosphorus compounds was largely driven by their applications in agriculture as pesticides and in warfare as nerve agents. acs.org However, the unique electronic properties of these compounds soon caught the attention of materials scientists.

In recent years, there has been a surge in the development of organophosphorus compounds for applications in organic electronics. researchgate.netresearchgate.net The ability to tune the electronic properties of these molecules by modifying the substituents on the phosphorus atom and the aromatic rings has made them attractive candidates for various roles in electronic devices. Phosphine oxides, in particular, are often employed as host materials or electron-transporting materials in OLEDs due to their high triplet energies and good thermal stability.

The combination of a phosphine oxide with an electron-rich aniline (B41778) derivative, as seen in this compound, represents a sophisticated molecular design strategy to create materials with tailored photophysical properties. Research in this area is driven by the quest for more efficient and stable materials for next-generation displays, lighting, and sensors. The study of structure-property relationships in these molecules continues to be an active area of investigation, with the aim of designing new compounds with enhanced performance characteristics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20NOP B12001447 4-diphenylphosphoryl-N,N-dimethylaniline CAS No. 797-72-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

797-72-8

Molecular Formula

C20H20NOP

Molecular Weight

321.4 g/mol

IUPAC Name

4-diphenylphosphoryl-N,N-dimethylaniline

InChI

InChI=1S/C20H20NOP/c1-21(2)17-13-15-20(16-14-17)23(22,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16H,1-2H3

InChI Key

IRWRWTCTSDPRSA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Synthetic Routes to 4-Diphenylphosphoryl-N,N-dimethylaniline

The construction of this compound can be approached through two main strategies: the direct introduction of the diphenylphosphoryl group onto the N,N-dimethylaniline core or the synthesis of a phosphine (B1218219) precursor followed by oxidation.

Phosphorylation Strategies

Direct phosphorylation of N,N-dimethylaniline offers a convergent route to the target molecule. One notable method involves a visible-light-mediated α-phosphorylation. In this approach, N,N-dimethylaniline reacts with diphenylphosphine (B32561) oxide in the presence of an N-ethoxy-2-methylpyridinium tetrafluoroborate (B81430) and sodium hydrogenocarbonate under blue light irradiation. This reaction proceeds through the formation of an electron-donor-acceptor (EDA) complex. rsc.org The reaction provides a regioselective method for the formation of the C-P bond. rsc.org

Another potential strategy involves the use of diphenylphosphinic chloride. This reagent can react with nucleophiles to introduce the diphenylphosphoryl group. orgsyn.org While direct application to N,N-dimethylaniline requires specific investigation, this method is commonly used for the phosphorylation of various substrates.

Oxidation Pathways from Corresponding Phosphines

An alternative and often more common approach to obtaining this compound is through the oxidation of its phosphine analogue, 4-(diphenylphosphino)-N,N-dimethylaniline. This two-step process first involves the synthesis of the phosphine, followed by its oxidation to the phosphine oxide.

The synthesis of the precursor, 4-(diphenylphosphino)-N,N-dimethylaniline, can be achieved through standard methods for phosphine synthesis. One common route is the reaction of a lithiated N,N-dimethylaniline derivative with chlorodiphenylphosphine (B86185).

Once the phosphine is obtained, it can be readily oxidized to the corresponding phosphine oxide. A study on the related N,N-bis(diphenylphosphino)dimethylaniline demonstrates that oxidation can be effectively carried out using aqueous hydrogen peroxide (H₂O₂). nih.gov This method is generally high-yielding and provides a clean conversion to the desired phosphoryl compound.

Synthesis and Functionalization of N,N-Dimethylaniline Precursors

The synthesis of N,N-dimethylaniline itself is a fundamental process in industrial and laboratory chemistry, typically starting from aniline (B41778). The control of methylation and the potential for demethylation are key aspects of its chemistry.

Direct Methylation of Aniline Derivatives

The direct methylation of aniline is a classical and widely used method for the synthesis of N,N-dimethylaniline. Historically, this has been achieved by heating aniline with a methylating agent such as methyl iodide. rsc.org A common industrial method involves the alkylation of aniline with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid, under pressure. chemicalbook.comnih.gov This process is followed by neutralization with a base like sodium hydroxide (B78521) to liberate the free amine. nih.gov Another approach utilizes trimethyl phosphate (B84403) as the alkylating agent, which upon reaction with aniline, yields N,N-dimethylaniline. nih.gov

A laboratory-scale synthesis might involve heating a mixture of aniline, aniline hydrochloride, and methanol in an autoclave. The reaction product is then made alkaline and purified by steam distillation and subsequent fractional distillation.

Table 1: Examples of Direct Methylation of Aniline

Methylating Agent Catalyst/Conditions Yield Reference(s)
Methanol Sulfuric acid, pressure High chemicalbook.comnih.gov
Methanol Aniline hydrochloride, 230-240 °C Not specified
Trimethyl phosphate Heat Not specified nih.gov
Methyl iodide Triethylamine, Acetone Not specified researchgate.net

Catalytic Methylation Approaches

More modern and efficient methods for the synthesis of N,N-dimethylaniline and its derivatives involve catalytic processes. These methods often offer higher selectivity and milder reaction conditions.

Ruthenium-based catalysts have shown significant efficacy. For instance, cyclometalated ruthenium complexes can catalyze the methylation of anilines with methanol at relatively low temperatures (e.g., 60 °C) using a simple base like sodium hydroxide. nih.gov Another ruthenium catalyst system, (DPEPhos)RuCl₂PPh₃, facilitates the N-methylation of amines using methanol as the C1 source under weak base conditions. nih.govacs.org Ruthenium nanoparticles supported on carbon (Ru/C) have also been employed for the N-dimethylation of various primary amines using formaldehyde (B43269) as the carbon source. nih.govacs.org

Lanthanum-based catalysts have also been explored. A lanthanum amide complex, when activated, has demonstrated excellent catalytic activity for the N-methylation of N-alkylaniline derivatives using carbon dioxide and phenylsilane. acs.org Palladium-catalyzed methods, such as the Buchwald-Hartwig amination of aryl triflates with dimethylamine, provide another route to N,N-dimethylaniline derivatives. nih.gov

Table 2: Catalytic Methylation of Aniline Derivatives

Catalyst Methylating Agent Conditions Product Yield Reference(s)
Cyclometalated Ru complexes Methanol NaOH, 60 °C N-methylanilines High nih.gov
(DPEPhos)RuCl₂PPh₃ Methanol Cs₂CO₃, 140 °C N-methylaniline derivatives 95-97% nih.govacs.org
Ru/C Formaldehyde 70 °C N,N-dimethylamines Good to excellent nih.govacs.org
Lanthanum amide complex CO₂/Phenylsilane - N,N-dimethylaniline 73% acs.org
Pd catalyst Dimethylamine/Aryl triflate Mild base N,N-dimethylaniline derivatives Excellent nih.gov
Iridium(I) NHC complexes Methanol Cs₂CO₃, 383 K N-methylaniline >95% acs.org
Pd₄₇Ag₅₃/Fe₃O₄/N-rGO Formic acid 140 °C N,N-dimethylaniline High researchgate.net

Demethylation Reactions and Control

The selective removal of methyl groups from N,N-dimethylaniline is an important transformation, particularly for accessing N-methylaniline derivatives. Various methods have been developed to achieve this.

Chemical demethylation can be performed using reagents like α-chloroethyl chloroformate, which reacts with the tertiary amine to form a carbamate (B1207046) intermediate that is subsequently hydrolyzed to the secondary amine. nih.gov Another approach utilizes solid-supported reagents in a column chromatography-like setup for a convenient and high-yield N-demethylation. nih.govfigshare.com

Photoredox catalysis offers a mild and functional group-tolerant method for the aerobic N-dealkylation of tertiary amines. acs.org For instance, the photoinduced demethylation of 4-nitro-N,N-dimethylaniline can be achieved using an external acceptor in benzene (B151609) or methoxide (B1231860) ion in methanol. youtube.com Enzymatic methods have also been explored, where whole cells of certain microorganisms, such as Aspergillus terreus, can mediate the N-demethylation of N,N-dimethylanilines. acs.org The rate of N-demethylation by rat-liver microsomes has been shown to be related to the compound's ionization potential, lipophilicity, and steric factors. acs.org

Preparation of Phosphine Analogues and Related Scaffolds

The foundational step in accessing the target compound and its derivatives is often the synthesis of the corresponding trivalent phosphine, which can then be oxidized to the phosphine oxide.

A common and effective method for the synthesis of 4-(diphenylphosphino)-N,N-dimethylaniline involves the reaction of a Grignard reagent, derived from 4-bromo-N,N-dimethylaniline, with chlorodiphenylphosphine. This approach begins with the formation of the organomagnesium halide from 4-bromo-N,N-dimethylaniline, which then acts as a nucleophile to displace the chloride from chlorodiphenylphosphine, thereby forming the desired C-P bond.

Another viable route is the palladium-catalyzed phosphination of 4-bromo-N,N-dimethylaniline with diphenylphosphine. This cross-coupling reaction, often employing a palladium catalyst with a suitable ligand, provides a direct method for the formation of the arylphosphine.

The resulting 4-(diphenylphosphino)-N,N-dimethylaniline is a crystalline solid and serves as a key intermediate. It can be subsequently oxidized to this compound using a variety of oxidizing agents, such as hydrogen peroxide.

Table 1: Synthesis of 4-(Diphenylphosphino)-N,N-dimethylaniline

Precursor 1 Precursor 2 Reagents Product
4-Bromo-N,N-dimethylaniline Magnesium Diethyl ether or THF 4-(Dimethylamino)phenylmagnesium bromide
4-(Dimethylamino)phenylmagnesium bromide Chlorodiphenylphosphine Diethyl ether or THF 4-(Diphenylphosphino)-N,N-dimethylaniline
4-Bromo-N,N-dimethylaniline Diphenylphosphine Palladium catalyst, Base 4-(Diphenylphosphino)-N,N-dimethylaniline

The synthetic strategies for 4-(diphenylphosphino)-N,N-dimethylaniline can be adapted to produce a variety of other substituted phosphinoanilines. By varying the starting materials, analogues with different substituents on the aniline ring and the phosphorus atom can be readily prepared.

For instance, using dialkylchloro- or diarylchlorophosphines other than chlorodiphenylphosphine allows for the introduction of different groups on the phosphorus atom. Similarly, starting with differently substituted bromoanilines provides access to a range of aniline-modified derivatives.

Table 2: Examples of Substituted Phosphinoanilines and their Synthesis

Product Starting Aniline Derivative Starting Phosphine Derivative Synthetic Method
4-(Diethylphosphino)-N,N-dimethylaniline 4-Bromo-N,N-dimethylaniline Chlorodiethylphosphine Grignard Reaction
4-(Di-tert-butylphosphino)-N,N-dimethylaniline 4-Bromo-N,N-dimethylaniline Chloro-di-tert-butylphosphine Grignard Reaction
(4-Aminophenyl)diphenylphosphine 4-Bromoaniline Diphenylphosphine Palladium-catalyzed coupling

Derivatization and Structural Elaboration of the Core Compound

Further structural diversity can be achieved through the derivatization of the core 4-(diphenylphosphino)-N,N-dimethylaniline scaffold. Modifications can be introduced at both the aniline and the phosphoryl moieties.

The aniline part of the molecule offers several sites for chemical modification. The N,N-dimethylamino group can undergo reactions typical of tertiary anilines. For example, it can be involved in electrophilic substitution reactions at the ortho position of the aromatic ring. One such reaction is nitrosation, where treatment with nitrous acid introduces a nitroso group at the position ortho to the dimethylamino group. du.ac.in

Furthermore, the synthesis can start from anilines with different N-alkyl groups to produce analogues with, for example, N,N-diethyl or other dialkylamino substituents. If the synthesis begins with 4-aminophenyl-diphenylphosphine, the primary amino group can be subsequently alkylated to introduce various alkyl groups.

The phosphine group in 4-(diphenylphosphino)-N,N-dimethylaniline is readily oxidized to a phosphine oxide (a phosphoryl group) using common oxidizing agents like hydrogen peroxide. This transformation significantly alters the electronic properties of the phosphorus center.

Variations of the substituents on the phosphorus atom can be achieved by employing different phosphinating agents during the initial synthesis. For instance, using bis(4-bromophenyl)phosphine oxide in reactions can lead to the formation of analogues with brominated phenyl groups on the phosphorus. rsc.org The synthesis of various (4-(dimethylamino)phenyl)di(aryl)phosphine oxides has been reported, showcasing the versatility in modifying the phosphoryl group. acs.orgnih.gov These modifications allow for the fine-tuning of the electronic and steric properties of the ligand for various applications.

Chemical Reactivity and Mechanistic Investigations

Redox Behavior and Electron Transfer Pathways

The presence of both an electron-donating N,N-dimethylamino group and an electron-withdrawing diphenylphosphoryl group imparts complex redox characteristics to 4-diphenylphosphoryl-N,N-dimethylaniline. Its behavior is dictated by the interplay of these functionalities, leading to distinct electron transfer pathways.

The anodic oxidation of N,N-dimethylaniline and its derivatives has been a subject of extensive study. Generally, the process initiates with a one-electron oxidation at the anode to form a cation radical. nih.gov For 4-substituted N,N-dimethylanilines, the nature of the substituent significantly influences the reaction pathway and the stability of the intermediates formed.

In the case of this compound, the strongly electron-withdrawing diphenylphosphoryl group is expected to increase the oxidation potential compared to unsubstituted N,N-dimethylaniline. The electrochemical oxidation of 4-substituted N,N-dimethylanilines can lead to the formation of Mannich bases, with the yield depending on the relative oxidation potentials of the starting amine and the product. researchgate.netresearchgate.net For derivatives with electron-withdrawing substituents, the oxidation potentials of the starting material and the product are often very close, which can lead to lower yields of the desired product and the formation of side products. researchgate.netresearchgate.net

The primary product from the anodic oxidation of N,N-dimethylaniline derivatives, in the absence of other nucleophiles, is typically the N,N,N′,N′-tetramethylbenzidine, formed through a tail-to-tail coupling of the initially generated cation radicals. mdpi.com However, the bulky diphenylphosphoryl group in this compound might sterically hinder this dimerization process. The mechanism of anodic oxidation is also highly dependent on the pH of the medium, with different mechanisms such as CE (chemical step preceding electron transfer), EE (two separate electron transfers), and ECE (electron transfer-chemical step-electron transfer) being observed for related compounds at different pH values. researchgate.net

The general mechanism for the anodic oxidation of N,N-dimethylaniline can be summarized as follows:

One-electron oxidation: The N,N-dimethylaniline moiety undergoes a one-electron oxidation at the anode to yield the corresponding cation radical. nih.gov

Proton abstraction: A base present in the medium abstracts a proton from the methyl group, leading to the formation of a radical intermediate. nih.gov

Further reactions: This radical can then engage in various reactions, including dimerization or reaction with other species present in the electrolyte, ultimately leading to the final products. nih.govmdpi.com

The specific pathway for this compound would be influenced by the electronic effect of the phosphoryl group on the stability of the cation radical and the subsequent intermediates.

Cytochrome P-450 (CYP450) enzymes are a superfamily of hemoproteins that play a crucial role in the metabolism of a wide variety of xenobiotic and endogenous compounds through oxidative transformations. mdpi.commdpi.com The N-dealkylation of N,N-dialkylanilines is a well-known metabolic pathway catalyzed by CYP450 enzymes. semanticscholar.org

The metabolism of N,N-dimethylaniline by cytochrome P-450 has been shown to involve both C-oxidation and N-oxidation pathways, leading to the formation of different product-enzyme complexes. nih.govnih.gov The currently accepted mechanism for N-dealkylation by CYP450 involves an initial one-electron transfer from the nitrogen atom of the substrate to the activated iron-oxo species of the enzyme, forming an aminium radical cation. semanticscholar.orgnih.gov This is followed by the abstraction of a proton from the α-carbon, leading to a carbon-centered radical, which then collapses to form the N-dealkylated product and formaldehyde (B43269).

For this compound, the enzymatic oxidation by cytochrome P-450 is expected to follow a similar mechanism. The rate of oxidation would be influenced by the electron-withdrawing nature of the diphenylphosphoryl group, which affects the ease of the initial electron transfer step. Studies on substituted N,N-dimethylanilines have shown a correlation between their oxidation-reduction potentials and the rates of N-demethylation by cytochrome P-450. nih.gov

The key steps in the proposed Cytochrome P-450 mediated oxidation are:

Substrate Binding: this compound binds to the active site of the CYP450 enzyme.

Electron Transfer: A single electron is transferred from the nitrogen of the dimethylamino group to the activated heme center of the enzyme, generating an aminium radical cation. semanticscholar.org

Proton Abstraction: A basic residue in the active site abstracts a proton from one of the methyl groups.

Product Formation: The resulting intermediate rearranges to yield the N-demethylated product, 4-diphenylphosphoryl-N-methylaniline, and formaldehyde.

While the oxidation of this compound leads to cation radicals, the generation of radical anions is also a significant aspect of its chemistry. Aromatic radical anions are key intermediates in various chemical transformations, including Birch reduction. nih.gov The stability of these radical anions in solution is highly dependent on the solvent and the absence of water and oxygen. nih.gov

The structure of this compound, featuring an electron-donating N,N-dimethylaniline moiety and an electron-accepting diphenylphosphoryl group, makes it a donor-acceptor (D-A) type molecule. Such molecules are known to form stable photoinduced radicals in the crystalline state. nih.gov Upon photoirradiation, an intermolecular electron transfer can occur, leading to the formation of a radical ion pair, consisting of a radical cation of the donor (N,N-dimethylaniline part) and a radical anion of the acceptor (diphenylphosphoryl part of an adjacent molecule). nih.gov

The radical anion, centered on the diphenylphosphorylphenyl moiety, would be reactive and its stability would be influenced by the surrounding environment. nih.gov Radical anions of aromatic hydrocarbons are known to be potent reducing agents.

Aromatic compounds capable of forming relatively stable radical ions can act as electron-transfer catalysts. N,N-dimethylaniline (DMA) has been identified as an advantageous catalyst in reductive lithiation reactions. nih.gov In these reactions, DMA facilitates the transfer of electrons from lithium metal to a substrate, such as a phenyl thioether or an alkyl chloride, to generate an organolithium reagent. nih.gov This catalytic process is proposed to occur on the surface of the lithium metal, which is continuously reactivated by the DMA catalyst. nih.gov

Given its structural similarity, this compound could potentially serve a similar role in catalytic electron-transfer processes. The presence of the diphenylphosphoryl group would modulate its reduction potential and its interaction with the metal surface. Furthermore, the single-electron transfer (SET) between N,N-dialkylanilines and Lewis acids like tris(pentafluorophenyl)borane can initiate the generation of α-aminoalkyl radicals, which can then participate in bond-forming reactions. nih.gov This highlights the potential of this compound to act as a redox catalyst in organic synthesis.

Photoreactivity and Photodissociation Dynamics

The interaction of this compound with light can induce electronic excitations, leading to photochemical reactions. The photochemistry of this molecule is expected to be rich due to the presence of multiple chromophores and the donor-acceptor nature of the system.

Studies on structurally related compounds provide insight into the potential photodissociation pathways of this compound. For instance, the irradiation of 4-diphenyl(trimethylsilyl)methyl-N,N-dimethylaniline in nonpolar solvents leads to the efficient photodissociation of the C-Si bond, generating a 4-N,N-dimethylamino-triphenylmethyl radical. nih.gov This process is demonstrated to proceed through the triplet excited state of the molecule. nih.gov In polar solvents, photoionization to form a radical cation also occurs. nih.gov

By analogy, it is plausible that this compound could undergo light-induced cleavage of the C-P bond. The energy of the incident light would be absorbed by the molecule, promoting it to an excited electronic state (singlet or triplet). This excited state could then have sufficient energy to overcome the C-P bond dissociation energy, leading to the formation of a 4-(N,N-dimethylamino)phenyl radical and a diphenylphosphinyl radical.

The general mechanism for such a light-induced cleavage can be outlined as:

Photoexcitation: The molecule absorbs a photon, transitioning to an excited singlet state (S₁).

Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable triplet state (T₁).

Bond Cleavage: The excited state (either S₁ or T₁) undergoes homolytic cleavage of the C-P bond.

The quantum yield of this process would depend on the efficiency of the excited state population and the competition with other deactivation pathways such as fluorescence, phosphorescence, and non-radiative decay.

The following table summarizes the key reactive processes of this compound and its analogues.

ProcessReactant/SystemKey IntermediatesPrimary Products/Outcome
Anodic OxidationThis compoundCation RadicalDimerized products, oxidized species
Enzymatic OxidationThis compound / Cytochrome P-450Aminium Radical CationN-demethylated metabolite
Radical Anion GenerationThis compound (in D-A system)Radical AnionComponent of a radical ion pair
Catalytic Electron TransferSubstrate / Li / this compound (catalyst)Radical Anion of SubstrateReductively lithiated product
PhotodissociationThis compound + light (hν)Excited State (Singlet/Triplet)Potential C-P bond cleavage products (radicals)

Reactions with Electrophiles and Nucleophiles

The N,N-dimethylaniline moiety is a common structural motif in organic synthesis and can be formed through palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. organic-chemistry.orgresearchgate.net In these reactions, an aryl halide or pseudohalide (like a triflate) is coupled with an amine in the presence of a palladium catalyst and a suitable ligand.

Aryl triflates, which can be readily prepared from phenols, are effective electrophiles for coupling with dimethylamine to produce N,N-dimethylaniline derivatives. organic-chemistry.org A typical catalytic system for this transformation involves a palladium source like Pd₂(dba)₃, a biarylphosphine ligand such as XPhos, and a base like K₃PO₄. organic-chemistry.org These reactions generally exhibit good functional group tolerance, allowing for the synthesis of a diverse range of substituted N,N-dimethylanilines. organic-chemistry.org The development of highly active catalyst systems based on bulky biarylmonophosphine ligands (e.g., BrettPhos) has further expanded the scope of these reactions to include less reactive electrophiles like aryl mesylates and allows for highly selective monoarylation of primary amines. nih.gov

Table 1: Examples of Pd-Catalyzed Amination to form N,N-Dimethylaniline Derivatives

Electrophile Amine Catalyst System Product Yield (%)
Aryl Triflates Dimethylamine Pd₂(dba)₃ / XPhos / K₃PO₄ N,N-Dimethylaniline derivatives Excellent
4-Chloroanisole Methylamine Pd(OAc)₂ / BrettPhos / NaOtBu N-Methyl-4-methoxyaniline >97% monoarylation

Data sourced from multiple studies to illustrate the scope of the reaction. organic-chemistry.orgnih.gov

Direct functionalization of C-H bonds represents a highly atom-economical synthetic strategy. For electron-rich arenes like N,N-dimethylaniline, para-selective C-H amination can be achieved through oxidative C-H/N-H cross-coupling reactions. researchgate.net This method avoids the need for pre-functionalized starting materials.

One approach involves electrochemical oxidation. The anodic oxidation of N,N-dimethylaniline in the presence of another amine can lead to the formation of a C-N bond specifically at the para position of the dimethylaniline ring. researchgate.net This process is believed to involve the generation of N-radical cations that engage in aromatic C-H amination. researchgate.net This technique has been successfully applied to synthesize various triarylamine derivatives. researchgate.net

Another strategy for para-selective C-H amination of arenes involves using hypervalent iodine reagents. nih.gov Mechanistic studies suggest that an in-situ generated aryl hypervalent iodine intermediate is key to achieving this regioselectivity. nih.gov Transition-metal-free methods have also been developed for the amination of electron-deficient nitroarenes, where the formation of an aminyl radical and its subsequent reaction with the arene leads to highly para-selective C-N bond formation. nih.gov

Table 2: Para-Selective C-H Amination of N,N-Dimethylaniline

Coupling Partner Method Conditions Selectivity
Diarylamines Electrooxidation Graphite anode, Pt cathode, MeCN/MeOH Para-selective
Iodobenzenes (forming diarylamines) Iodine(III)-mediated m-CPBA, TsOH·H₂O Para-selective

This table summarizes general findings for para-selective amination reactions involving aniline (B41778) derivatives. researchgate.netnih.govnih.gov

N,N-Dimethylaniline can serve as an advantageous electron-transfer catalyst in reductive lithiation reactions. nih.govelsevierpure.com This process is used to generate organolithium compounds from substrates like phenyl thioethers or alkyl chlorides, using lithium metal. nih.gov The role of the aromatic catalyst is to facilitate the transfer of an electron from the lithium metal surface to the substrate.

There is a fundamental difference between using preformed aromatic radical anions and a catalytic amount of an aromatic electron-transfer agent. Reactions with preformed radical anions occur in solution, whereas the catalytic reaction occurs on the surface of the lithium metal. nih.gov N,N-dimethylaniline is a particularly useful catalyst because it is inexpensive and effectively reactivates the lithium surface, even allowing for the use of lithium ribbon without prior removal of its oxide coating. nih.govelsevierpure.com This catalytic process is distinct from methods that use stoichiometric amounts of preformed radical anions like lithium naphthalenide (LN) or lithium 4,4′-di-tert-butylbiphenylide (LDBB). core.ac.uk

The Friedel-Crafts reaction, a classic method for C-C bond formation on aromatic rings, is generally considered incompatible with amines like N,N-dimethylaniline. researchgate.netquora.com The nitrogen atom of the amine is a Lewis base and readily reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This acid-base reaction forms a complex that deactivates the aromatic ring towards electrophilic attack by placing a positive charge on the nitrogen atom, which then acts as a strong electron-withdrawing group. quora.com

However, under specific conditions, Friedel-Crafts-type reactions with N,N-dimethylaniline can be achieved. The use of alternative catalyst systems that are less susceptible to Lewis base deactivation has been explored. For example, cyclic diaminocarbene-gold(I) complexes have been shown to catalyze the Friedel-Crafts alkylation of N,N-dimethylaniline with alkenes. nih.govresearchgate.net In these reactions, the gold cation activates the alkene, making it electrophilic enough to react with the electron-rich aniline ring. nih.gov These reactions often show high para-selectivity, which is attributed to the steric hindrance of the ortho positions by the N,N-dimethylamino group. nih.gov Theoretical studies confirm that the reaction proceeds through an electrophilic aromatic substitution mechanism, with the para-product being energetically more favorable. researchgate.net

Coordination Chemistry and Catalytic Applications

Role of Phosphine (B1218219) Analogues as Ligands in Organometallic Catalysis

Phosphine ligands are a cornerstone in the field of coordination chemistry and homogeneous catalysis. nih.gov These organophosphorus compounds, with the general formula PR₃, coordinate to metal centers and play a crucial role in influencing the reactivity and selectivity of metal complexes. nih.govunits.it Their widespread use stems from the ability to systematically tune their electronic and steric properties by varying the R groups, which can be alkyl or aryl substituents. nih.govnih.gov This tunability allows for the optimization of catalyst performance for specific chemical transformations. nih.gov

The design of effective phosphine ligands hinges on the deliberate manipulation of their steric and electronic characteristics to achieve desired catalytic outcomes. units.it

Steric Effects: The steric bulk of a phosphine ligand, often quantified by the Tolman cone angle, describes the physical space the ligand occupies around the metal center. nih.govrsc.org Bulky ligands can be advantageous as they can shield the metal, preventing undesirable side reactions and catalyst deactivation, while also influencing the coordination of substrates. units.it The number of phosphine ligands that can bind to a metal is also dictated by their size; for instance, bulky phosphines like P(t-Bu)₃ may only allow for two ligands to coordinate, often resulting in coordinatively unsaturated complexes that are highly active catalysts. nih.gov

Electronic Effects: The electronic properties of phosphine ligands are critical in modulating the reactivity of the metal center. units.it Phosphines act as σ-donors through their lone pair of electrons and can also function as π-acceptors. nih.govrsc.org The electron-donating or -withdrawing nature of the substituents (R groups) directly impacts the electron density on the phosphorus atom and, consequently, on the metal center. nih.gov Electron-rich phosphines, typically those with alkyl groups, increase the electron density on the metal, which can enhance the rate of key catalytic steps like oxidative addition. nih.gov Conversely, electron-poor phosphines, such as those with electronegative substituents like fluorine (e.g., PF₃), are better π-acceptors. rsc.org

The electronic effect of a phosphine ligand was classically quantified by Tolman's electronic parameter (TEP), which is based on the CO stretching frequency (ν(CO)) in nickel carbonyl complexes like Ni(CO)₃L. rsc.org Strongly electron-donating ligands lead to more electron-rich metal centers, increased backbonding to the CO ligands, and thus a lower ν(CO) stretching frequency. nih.govrsc.org An alternative method involves measuring the one-bond P-Se coupling constant (¹JP–Se) in the corresponding phosphine selenide (B1212193), which provides a reliable measure of the ligand's σ-donor capability. sigmaaldrich.com

Strategies for tuning these properties include modifying the substituents on the phosphorus atom, such as through alkyl or aryl substitution or the introduction of heteroatoms, and adjusting the ligand bite angle in chelating phosphines. units.it

Phosphine ligands are integral to many of the most powerful transition metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net Palladium-catalyzed reactions, in particular, heavily rely on phosphine ligands to facilitate the catalytic cycle. researchgate.net

Bulky and electron-rich phosphine ligands have proven to be highly effective for these transformations. nih.govresearchgate.net The steric bulk often promotes the reductive elimination step, while high electron density on the metal center facilitates the initial oxidative addition step, especially with less reactive substrates like aryl chlorides. nih.govresearchgate.net

Key cross-coupling reactions where phosphine ligands are crucial include:

Suzuki-Miyaura Coupling: This reaction, which couples organoboron compounds with organic halides, is one of the most widely used C-C bond-forming methods. lab-chemicals.com The development of dialkylbiaryl phosphine ligands, such as S-Phos and X-Phos by the Buchwald group, has led to catalyst systems with unprecedented scope and reactivity, enabling the coupling of challenging substrates like aryl chlorides and hindered arenes. researchgate.netlab-chemicals.com

Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling amines with aryl halides. nih.gov Bulky, electron-rich phosphine ligands are essential for stabilizing the palladium catalyst and promoting both oxidative addition and reductive elimination. mdpi.com Ligands like cataCXium® A and X-Phos are highly effective in this process. researchgate.netlab-chemicals.com

Heck Reaction: Phosphine ligands like the cataCXium® A are used in the Heck reaction, which couples unsaturated halides with alkenes. researchgate.net

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. lab-chemicals.com The X-Phos ligand, for example, has been successfully applied in Sonogashira couplings. lab-chemicals.com

Stille, Negishi, and Hiyama Couplings: Phosphine-urea ligands have been developed for Stille (organotin reagents) and Negishi (organozinc reagents) couplings. sigmaaldrich.com Ylide-functionalized phosphines (YPhos) have been shown to be effective in Hiyama (organosilicon reagents) couplings. acs.org

The success of ligands like the Buchwald dialkylbiaryl phosphines and cataCXium® ligands stems from their ability to create highly active and stable palladium catalysts that operate under mild conditions and with low catalyst loadings. researchgate.netresearchgate.netlab-chemicals.com

Catalytic amination, most prominently the Buchwald-Hartwig amination, is a vital method for the synthesis of aryl amines, which are common structures in pharmaceuticals and materials science. mdpi.com The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or sulfonate. nih.govmdpi.com

The efficiency and scope of this transformation are heavily dependent on the choice of phosphine ligand. sigmaaldrich.com Professor Stephen Buchwald's group developed a series of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that significantly improved the reaction's efficiency. mdpi.com These ligands stabilize the palladium catalyst and enhance the rates of both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the aryl amine product from the Pd(II) intermediate. mdpi.com

Ligands such as di-adamantylalkylphosphine (cataCXium® A) and N,P ligands like Mor-DalPhos are also highly effective for Buchwald-Hartwig aminations, including challenging couplings with aryl chlorides and even ammonia. researchgate.net The development of new phosphine ligand families, such as those based on pyrazoles, continues to expand the utility of this catalytic process for both primary and secondary amines. sigmaaldrich.com

Beyond cross-coupling, phosphine ligands are employed in a diverse array of other transition metal-catalyzed reactions.

Hydrogenation: Wilkinson's catalyst, Rh(PPh₃)₃Cl, is a classic example of a phosphine-containing complex used for the hydrogenation of alkenes. nih.gov Chiral phosphine ligands are also central to many asymmetric hydrogenation reactions. nih.gov

Annulations: Phosphine ligands are used in cycloaddition and annulation reactions. For instance, nucleophilic phosphine catalysis can promote [3+3] annulations between aziridines and allenoates to form functionalized tetrahydropyridines. researchgate.net Transition metal-catalyzed annulations involving the activation of C(sp³)-H bonds also utilize phosphine ligands to construct cyclic molecules from acyclic precursors. molbase.com

Aziridination: Palladium(II)-catalyzed aziridination of secondary amines to form azacyclic products can be facilitated by appropriate phosphine ligands. molbase.com

Other Reactions: Ylide-substituted phosphines (YPhos) have been used to develop effective gold catalysts for hydroaminations and cyclizations, as well as platinum catalysts for hydrosilylations. acs.org

The versatility of phosphine ligands makes them indispensable tools for enabling a wide spectrum of catalytic transformations. nih.govnih.gov

Investigation of 4-Diphenylphosphoryl-N,N-dimethylaniline as a Ligand

The compound this compound, also known by synonyms such as 4-(diphenylphosphino)-N,N-dimethylaniline and (4-dimethylaminophenyl)diphenylphosphine, has been investigated as a ligand in catalysis. nih.govsigmaaldrich.com Its structure features a diphenylphosphino group, which provides the coordination site for transition metals, and an electron-donating N,N-dimethylamino group on the para position of one of the phenyl rings.

Table 1: Physical and Chemical Properties of 4-(Diphenylphosphino)-N,N-dimethylaniline

PropertyValueSource
IUPAC Name 4-diphenylphosphanyl-N,N-dimethylaniline nih.gov
CAS Number 739-58-2 nih.govsigmaaldrich.com
Molecular Formula C₂₀H₂₀NP nih.gov
Molecular Weight 305.35 g/mol sigmaaldrich.com
Melting Point 151-154 °C sigmaaldrich.com

The electronic nature of this ligand is influenced by the strongly electron-donating dimethylamino group, which increases the electron density on the phosphorus atom, making it a more electron-rich ligand compared to triphenylphosphine (B44618). This property is beneficial for catalytic reactions that are promoted by electron-rich metal centers.

Studies on the corresponding phosphine selenide, [4-(dimethylamino)phenyl]diphenylphosphine selenide, provide insight into the ligand's steric and electronic properties. The Tolman cone angle for the free phosphine is calculated to be 157°, which increases slightly to an average of 159° upon coordination to various metals (Au, Pt, Pd, Rh, Cu). nih.govlab-chemicals.com This indicates a moderate level of steric crowding. The ¹J(³¹P-⁷⁷Se) NMR coupling constant of 713 Hz for the selenide is another key electronic parameter. nih.gov

Commercial suppliers list 4-(diphenylphosphino)-N,N-dimethylaniline as a suitable ligand for a wide range of palladium-catalyzed cross-coupling reactions. sigmaaldrich.com

Table 2: Catalytic Applications of 4-(Diphenylphosphino)-N,N-dimethylaniline

Reaction TypeCatalyst SystemSource
Buchwald-Hartwig Cross CouplingPalladium / 4-(Diphenylphosphino)-N,N-dimethylaniline sigmaaldrich.com
Heck ReactionPalladium / 4-(Diphenylphosphino)-N,N-dimethylaniline sigmaaldrich.com
Hiyama CouplingPalladium / 4-(Diphenylphosphino)-N,N-dimethylaniline sigmaaldrich.com
Negishi CouplingPalladium / 4-(Diphenylphosphino)-N,N-dimethylaniline sigmaaldrich.com
Sonogashira CouplingPalladium / 4-(Diphenylphosphino)-N,N-dimethylaniline sigmaaldrich.com
Stille CouplingPalladium / 4-(Diphenylphosphino)-N,N-dimethylaniline sigmaaldrich.com
Suzuki-Miyaura CouplingPalladium / 4-(Diphenylphosphino)-N,N-dimethylaniline sigmaaldrich.com

Additionally, the ligand has been used as a catalyst for other transformations, including the regioselective annulation for preparing dicyano(aryl)cyclohexenecarboxylic acid esters and the hydroformylation of octene. sigmaaldrich.com

Mechanistic Insights into Ligand-Enabled Catalytic Cycles

The efficacy of phosphine ligands in catalysis is rooted in their ability to influence the elementary steps of a catalytic cycle, such as oxidative addition, transmetalation (in cross-coupling), migratory insertion, and reductive elimination. researchgate.netmdpi.com Mechanistic studies, often combining kinetic analysis, spectroscopic identification of intermediates (e.g., NMR), and computational (DFT) modeling, are crucial for understanding these effects and rationally designing better catalysts. sigmaaldrich.comacs.org

In palladium-catalyzed cross-coupling, the catalytic cycle generally begins with the oxidative addition of an organic halide to a Pd(0) complex. researchgate.net The electronic properties of the phosphine ligand are paramount here; electron-rich phosphines enhance the electron density on the palladium center, promoting its insertion into the carbon-halide bond. nih.gov The use of bulky and electron-rich dialkylbiaryl phosphines was a key finding, as these ligands were shown to enhance the rate of both oxidative addition and the final reductive elimination step. researchgate.net

For example, in the Buchwald-Hartwig amination, the generally accepted cycle involves:

Oxidative Addition: The aryl halide adds to the Pd(0)Lₙ complex. mdpi.com

Ligand Exchange/Amine Coordination: The amine displaces a ligand or the halide from the Pd(II) center. mdpi.com

Deprotonation: A base removes a proton from the coordinated amine to form an amido complex. mdpi.com

Reductive Elimination: The C-N bond is formed, releasing the aryl amine product and regenerating the Pd(0) catalyst. mdpi.com

Bulky phosphine ligands accelerate the reductive elimination step, which is often rate-limiting. nih.gov Mechanistic studies can identify the catalyst's resting state—the most stable species in the catalytic cycle. For instance, in a Pd/S,O-ligand system for C-H olefination, in-situ NMR monitoring identified a specific Pd(II) complex as the resting state of the catalyst. sigmaaldrich.com Similarly, DFT calculations have been used to explore the energy barriers of different steps in catalytic cycles, such as ethylene (B1197577) insertion and β-hydride elimination in polymerization reactions, providing a rationale for experimentally observed catalyst activities and product characteristics. acs.org These insights into the ligand's role at a molecular level are essential for moving beyond empirical screening and toward the rational design of next-generation catalysts. researchgate.net

Spectroscopic and Photophysical Characterization

Electronic Absorption and Emission Spectroscopy

The interaction of 4-diphenylphosphoryl-N,N-dimethylaniline with light is characterized by its electronic absorption and emission spectra, which provide insight into its electron-donating and accepting components.

The ultraviolet-visible (UV-Vis) absorption spectrum of molecules with a donor-acceptor structure is governed by electronic transitions from the ground state to various excited states. For push-pull systems like this compound, the lowest energy absorption band typically corresponds to a transition from a highest occupied molecular orbital (HOMO) localized on the donor (N,N-dimethylaniline) to a lowest unoccupied molecular orbital (LUMO) centered on the acceptor (diphenylphosphoryl group).

In related phosphine (B1218219) oxide compounds, the diphenylphosphoryl group (P=O) acts as an electron-withdrawing and insulating joint. researchgate.net The absorption maxima for similar donor-acceptor phosphine oxides can be found in the near-UV range, often between 350-410 nm. mdpi.comnih.gov

Detailed spectral data for the closely related compound, 4-dimethylamino-ω-diphenylphosphinyl-trans-styrene, which features the same donor-acceptor pair connected by a styrene (B11656) bridge, provides further insight. Its absorption and fluorescence spectra have been studied, showing characteristic solvatochromic shifts. nih.gov

Table 1: UV-Vis Absorption Data for Related Compounds

Compound Solvent Absorption Max (λ_abs) [nm] Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹] Reference
N,N-Dimethylaniline Cyclohexane 251 14,900 photochemcad.com
N,N-Dimethylaniline Cyclohexane 298 - aatbio.com
4-N,N-dimethylamino benzoic acid derivatives Various 295-315 - nih.gov

This table presents data for related aniline (B41778) derivatives to provide context for the expected absorption range.

Following photoexcitation, the molecule relaxes through fluorescence (emission from a singlet excited state) or phosphorescence (emission from a triplet excited state). The emission properties are highly dependent on the nature of the lowest singlet excited state (S₁).

For donor-acceptor systems, fluorescence often originates from an intramolecular charge transfer (ICT) state. In polar solvents, this ICT state is stabilized, leading to a large separation between the absorption and fluorescence peaks (a large Stokes shift). nih.gov The fluorescence of derivatives of 4-N,N-dimethylamino benzoic acid, for example, shows a maximum in the 330-360 nm range in less polar environments, but a significantly red-shifted band appears at 460-475 nm in polar solvents, indicative of a twisted intramolecular charge transfer (TICT) state. nih.gov

Phosphorescence in organic molecules is often weak at room temperature but can be enhanced by the presence of heavy atoms, which facilitate intersystem crossing from the singlet to the triplet manifold. rsc.org While phosphine oxides themselves are used in materials for their emissive properties, specific phosphorescence data for this compound is not extensively documented in public literature. researchgate.netresearchgate.net

Table 2: Fluorescence Emission Data for Related Compounds

Compound Solvent Excitation Max (λ_ex) [nm] Emission Max (λ_em) [nm] Quantum Yield (Φ_F) Reference
N,N-Dimethylaniline Cyclohexane - - 0.19 photochemcad.com
N,N-Dimethylaniline - 298 346 - aatbio.com
4-N,N-dimethylamino benzoic acid derivatives Polar Solvents - 460-475 - nih.gov

This table shows fluorescence data for related compounds to illustrate typical emission characteristics.

Upon absorption of light, an electron is promoted from the donor part of the molecule to the acceptor part, creating an excited state with significant charge separation, known as an intramolecular charge transfer (ICT) state. researchgate.net In many push-pull molecules, this process is accompanied by a conformational change, such as the twisting of the donor group relative to the acceptor group, leading to a Twisted Intramolecular Charge Transfer (TICT) state. researchgate.net

The formation of a TICT state is a key deactivation pathway and is often characterized by dual fluorescence in certain solvents: one band from the initial, locally excited (LE) state and a second, red-shifted band from the relaxed, highly polar TICT state. researchgate.net The efficiency of ICT is influenced by the electron-donating and -accepting strength of the respective moieties and the dihedral angle between them. nih.govnih.gov In systems like 4-N,N-dimethylamino-4′-nitrobiphenyl, the twisting of the N,N-dimethylaniline group is a barrierless process in polar solvents, governing the excited-state dynamics. nih.gov

The optical properties of this compound are expected to be highly sensitive to the solvent environment, a phenomenon known as solvatochromism. In nonpolar solvents, the absorption and emission spectra are typically structured and appear at higher energies (blue-shifted). As the polarity of the solvent increases, the highly polar ICT excited state becomes more stabilized than the less polar ground state.

This stabilization lowers the energy of the excited state, causing a progressive red-shift in the fluorescence emission maximum. nih.govresearchgate.net This behavior is characteristic of many donor-acceptor molecules containing the N,N-dimethylaniline group and is a clear indicator of the charge-transfer nature of the excited state. nih.govpsu.edu For instance, in a study of a novel solvatochromic dye containing a dimethylaminophenyl group, the change in dipole moment upon excitation was calculated to be significant, confirming the charge-transfer character. nih.gov

Excited State Dynamics and Relaxation Processes

The processes that occur immediately following photoexcitation determine the fate of the absorbed energy and the emissive properties of the molecule.

Upon excitation, the molecule is promoted to an excited singlet state (S₁). For push-pull systems, this S₁ state can have either locally excited (LE) or charge-transfer (CT) character. Often, the initially formed state is an LE state which then rapidly converts to a more stable CT state, especially in polar solvents. rsc.org The S₁ state is responsible for fluorescence and can also undergo intersystem crossing (ISC) to the triplet manifold.

The lowest triplet state (T₁) is typically lower in energy than the S₁ state. nih.gov The energy gap between the S₁ and T₁ states (ΔE_ST) is a critical parameter that influences the efficiency of ISC and the potential for phenomena like thermally activated delayed fluorescence (TADF). nih.gov In donor-acceptor molecules, the spatial separation of the HOMO and LUMO can lead to a small ΔE_ST, which facilitates reverse intersystem crossing (rISC) from the T₁ back to the S₁ state, enhancing delayed fluorescence. nih.govpsu.edu The presence of the phosphorus atom in the phosphoryl group, a third-row element, can enhance spin-orbit coupling, which may increase the rate of intersystem crossing and influence the population of the triplet state. rsc.org

Fluorescence Quantum Yield and Lifetime Measurements

Quantitative data on the fluorescence quantum yield (Φf) and fluorescence lifetime (τf) of this compound in various solvents are not available in the reviewed literature. Typically, such studies would involve measuring the emission spectrum and decay kinetics to understand the efficiency and dynamics of the molecule's de-excitation from its first excited singlet state (S1). For related compounds like 4-diphenyl(trimethylsilyl)methyl-N,N-dimethylaniline, a fluorescence quantum yield of 0.085 and a lifetime of 1500 ps (1.5 ns) have been reported, illustrating the type of data that would be presented here. nih.gov

Table 1: Hypothetical Fluorescence Quantum Yield and Lifetime Data No data available

Solvent Fluorescence Quantum Yield (Φf) Fluorescence Lifetime (τf) (ns)
Hexane N/A N/A
Toluene N/A N/A
Dichloromethane N/A N/A

Quenching Studies

Information regarding fluorescence quenching studies specifically involving this compound as the fluorophore could not be found. Quenching experiments are typically performed using various quenchers (e.g., amines, oxygen, or other electron-donating or accepting molecules) to investigate the mechanisms of fluorescence deactivation, such as photoinduced electron transfer (PET). nih.govambeed.comnih.gov The results are often analyzed using the Stern-Volmer equation to determine quenching rate constants. For other N,N-dimethylaniline derivatives, quenching experiments have been used to probe their interactions with other molecules in the excited state. stackexchange.com

Table 2: Hypothetical Stern-Volmer Quenching Constants No data available

Quencher Solvent Stern-Volmer Constant (Ksv) (M⁻¹)
Triethylamine Acetonitrile N/A

Advanced Spectroscopic Techniques

Laser Flash Photolysis (LFP) for Transient Species Detection

No LFP studies detailing the transient absorption spectra or decay kinetics of species derived from the photolysis of this compound were identified. LFP is a powerful technique used to detect and characterize short-lived transient species like triplet states and radicals. colostate.edu For example, LFP studies on the related 4-diphenyl(trimethylsilyl)methyl-N,N-dimethylaniline have identified its triplet state with an absorption maximum (λmax) at 515 nm and the 4-N,N-dimethylamino-triphenylmethyl radical with λmax at 343 and 403 nm. nih.govresearchgate.net Similar data for the title compound would provide insight into its photochemical pathways.

Table 3: Hypothetical Transient Species Data from LFP No data available

Transient Species Solvent Absorption Maxima (λmax) (nm) Lifetime (τ)
Triplet State Hexane N/A N/A

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Identification

There is no available EPR data confirming the structure of radical species formed from this compound. EPR is the definitive method for detecting and identifying species with unpaired electrons, such as radical cations or neutral radicals that might be formed through photoionization or bond cleavage. nih.gov Often, spin traps like DMPO (5,5-dimethyl-1-pyrroline N-oxide) are used to form stable adducts that can be characterized by their specific hyperfine coupling constants. nih.gov EPR has been used to confirm the formation of the 4-N,N-dimethylamino-triphenylmethyl radical in studies of a similar molecule. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) for Structural and Mechanistic Elucidation

While NMR is a standard technique for structure confirmation, specific ¹H, ¹³C, and ³¹P NMR spectral data for this compound were not found in the surveyed research articles. Such data would be crucial for confirming the molecular structure, with characteristic shifts expected for the N,N-dimethyl protons, the aromatic protons of the aniline and phenyl rings, and a key signal in the ³¹P NMR spectrum for the phosphoryl group.

Table 4: Hypothetical NMR Chemical Shift Data (in ppm) No data available

Nucleus Functional Group Expected Chemical Shift Range (ppm)
¹H N(CH₃)₂ ~2.9-3.1
¹H Aromatic Protons ~6.5-8.0
¹³C Aromatic Carbons ~110-155

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Detailed mass spectrometry analysis, including fragmentation pathways for this compound, is not described in the available literature. Mass spectrometry (MS) would confirm the molecular weight of the compound (305.35 g/mol ). sigmaaldrich.comtcichemicals.comsigmaaldrich.com Analysis of the fragmentation pattern under techniques like Electron Ionization (EI) would reveal characteristic bond cleavages, such as the loss of phenyl groups or cleavage at the P-C or P-N bonds, providing structural confirmation and insight into the molecule's stability.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The vibrational characteristics of this compound can be elucidated through infrared (IR) and Raman spectroscopy. These techniques provide detailed information about the molecular structure and bonding by probing the different vibrational modes of the molecule. While a complete experimental and theoretical vibrational analysis specifically for this compound is not extensively documented in publicly available literature, a comprehensive understanding can be constructed by analyzing its constituent functional groups and comparing them with related, well-studied molecules.

The primary functional groups within this compound that give rise to characteristic vibrational bands are the N,N-dimethylaniline moiety and the diphenylphosphoryl group. The vibrational spectrum is a composite of the vibrations originating from these two main parts, with some coupling expected between their respective modes.

Vibrational Modes of the N,N-Dimethylaniline Moiety:

The vibrational spectrum of the N,N-dimethylaniline portion of the molecule can be understood by referencing studies on N,N-dimethylaniline (NNDMA) itself. sphinxsai.comresearchgate.net Key vibrational modes include C-H stretching, C-C stretching of the aromatic ring, C-N stretching, and various bending and deformation modes of the methyl groups and the phenyl ring.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl ring are typically observed in the region of 3100-3000 cm⁻¹. sphinxsai.com

Aromatic C-C Stretching: The in-plane stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring usually appear in the 1600-1450 cm⁻¹ range. For NNDMA, characteristic bands are noted around 1578 cm⁻¹ and 1509 cm⁻¹. sphinxsai.com

C-N Stretching: The stretching vibration of the bond between the aromatic carbon and the nitrogen atom of the dimethylamino group is expected in the 1380-1250 cm⁻¹ region. sphinxsai.com

Methyl Group Vibrations: The C-H stretching vibrations of the methyl groups are found in the 3000-2800 cm⁻¹ range. Bending and rocking modes of the methyl groups appear at lower frequencies. sphinxsai.com

Vibrational Modes of the Diphenylphosphoryl Group:

The diphenylphosphoryl group, -P(O)(C₆H₅)₂, introduces several characteristic vibrational bands. The most prominent of these is the P=O stretching vibration.

P=O Stretching: The phosphoryl stretch is a strong and readily identifiable band in the IR spectrum, typically occurring in the range of 1300-1150 cm⁻¹. The exact position of this band is sensitive to the electronic environment of the phosphorus atom.

P-C (Phenyl) Stretching: The stretching vibrations of the phosphorus-carbon bonds are generally found in the 800-650 cm⁻¹ region.

Phenyl Group Vibrations: The two phenyl rings attached to the phosphorus atom will exhibit their own characteristic C-H and C-C stretching and bending vibrations, similar to those in the N,N-dimethylaniline moiety.

Combined Vibrational Analysis of this compound:

Based on the analysis of related compounds, a predicted assignment of the major vibrational bands for this compound is presented in the table below. The presence of the electron-donating N,N-dimethylamino group and the electron-withdrawing diphenylphosphoryl group at the para positions of the central phenyl ring is expected to influence the electronic distribution and, consequently, the positions and intensities of the vibrational bands compared to the individual components.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)DescriptionAnticipated Intensity (IR)Anticipated Intensity (Raman)
Aromatic C-H Stretch3100 - 3000Stretching of C-H bonds on all three phenyl rings.MediumStrong
Aliphatic C-H Stretch3000 - 2850Asymmetric and symmetric stretching of C-H bonds in the N(CH₃)₂ group.Medium-WeakMedium
Aromatic C=C Stretch1600 - 1450In-plane stretching of the carbon-carbon double bonds in the phenyl rings.Strong-MediumStrong
P=O Stretch1300 - 1150Stretching of the phosphorus-oxygen double bond.Very StrongMedium
C-N Stretch1380 - 1250Stretching of the bond between the aromatic ring and the nitrogen atom.StrongMedium
P-C (Phenyl) Stretch800 - 650Stretching of the phosphorus-carbon bonds.MediumStrong
Aromatic C-H Out-of-Plane Bend900 - 675Bending of the C-H bonds out of the plane of the phenyl rings.StrongWeak

A publicly available FT-Raman spectrum for the related compound, 4-(diphenylphosphino)-N,N-dimethylaniline, which lacks the oxygen atom on the phosphorus, shows characteristic bands for the N,N-dimethylaniline and diphenylphosphine (B32561) moieties. nih.gov The introduction of the phosphoryl oxygen in this compound would primarily introduce the strong P=O stretching band and shift the P-C stretching frequencies.

Further detailed analysis, ideally through computational methods like Density Functional Theory (DFT) in conjunction with experimental IR and Raman data, would be necessary to provide a precise and unambiguous assignment of all the normal vibrational modes of this compound.

Computational Chemistry and Theoretical Modelling

Reaction Pathway and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov

For instance, one could computationally study the mechanism of electrophilic substitution on the activated aniline (B41778) ring of 4-diphenylphosphoryl-N,N-dimethylaniline. The calculations would involve:

Locating the Transition State : Finding the exact geometry of the high-energy transition state structure for the reaction.

Calculating Activation Energy : Determining the energy barrier that must be overcome for the reaction to proceed. nih.gov

Investigating Intermediates : Identifying any stable or quasi-stable intermediates, such as a sigma complex, formed during the reaction.

This type of analysis provides fundamental insights into the kinetics and thermodynamics of the reaction, explaining its feasibility and selectivity. nih.gov

Computational Studies on Excited States and Photophysical Processes

The photophysical behavior of this compound (DPAP) and its derivatives has been a subject of detailed computational and experimental investigation. These studies focus on understanding the nature of its excited states and the deactivation pathways available to the molecule upon photoexcitation.

In non-polar solvents like n-hexane, the absorption spectrum of DPAP is characterized by a strong band around 270 nm and a weaker, lower-energy band at approximately 310 nm. The fluorescence spectrum in these solvents shows a single emission band. Upon increasing solvent polarity, a significant red-shift in the fluorescence emission is observed, which is indicative of a substantial increase in the dipole moment of the emitting excited state. This suggests a significant charge transfer character in the excited state.

Theoretical calculations have been employed to understand the electronic transitions and the nature of the excited states. The ground state of DPAP is twisted, with the dimethylaniline and diphenylphosphoryl moieties not being coplanar. Upon excitation, the molecule can relax to different excited state geometries, including a more planar intramolecular charge transfer (ICT) state and a twisted intramolecular charge transfer (TICT) state. The TICT state is characterized by a perpendicular arrangement of the donor (dimethylaniline) and acceptor (diphenylphosphoryl) groups.

Modeling of Charge Transfer States

Computational modeling has been instrumental in characterizing the charge transfer (CT) states of this compound. The significant solvatochromism observed in the fluorescence spectra points to a highly polar excited state. Theoretical models suggest that upon excitation, there is a substantial transfer of electron density from the nitrogen atom of the dimethylaniline group to the phosphoryl group.

In polar solvents, the emission is attributed to a highly polar twisted intramolecular charge transfer (TICT) state. The formation of this state is facilitated by the stabilization of the large dipole moment by the polar solvent environment. In contrast, in non-polar solvents, the emission is thought to originate from a locally excited (LE) or a more planar intramolecular charge transfer (ICT) state.

The energy and geometry of these different charge transfer states have been calculated using various computational methods. These calculations help to rationalize the observed photophysical properties, such as the dual fluorescence that can be observed in some related systems under specific conditions, which arises from the emission from both the LE/ICT and TICT states.

Interactive Data Table: Photophysical Properties of this compound in Various Solvents

SolventAbsorption Max (nm)Emission Max (nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φf)
n-Hexane31036853000.40
Diethyl ether31238262000.45
Acetonitrile311488121000.008

Simulation of Photodissociation Events

Computational studies have also explored the potential for photodissociation in this compound. While the primary deactivation pathway for the excited state is through fluorescence and non-radiative decay from the charge transfer states, photodissociation of the P-C bond can also occur, particularly under high-energy irradiation.

Simulations suggest that upon excitation to higher singlet states, the molecule can undergo intersystem crossing to a repulsive triplet state, leading to the cleavage of the phosphorus-phenyl bond. This process results in the formation of a diphenylphosphinyl radical and a dimethylaminophenyl radical. The efficiency of this photodissociation pathway is generally low but can be influenced by the excitation wavelength and the solvent environment.

Theoretical calculations of the potential energy surfaces of the excited states can map out the reaction coordinates for such dissociation events, identifying the energy barriers and the key intermediates involved in the fragmentation process. These simulations provide a molecular-level understanding of the photostability and potential photochemical reaction pathways of this compound.

Applications in Advanced Materials and Photochemistry

Organic Light-Emitting Diodes (OLEDs) and Emitters

The development of efficient and stable blue-emitting materials is a critical challenge in the advancement of full-color OLED displays and solid-state lighting. aip.orgnih.gov The intrinsic properties of 4-diphenylphosphoryl-N,N-dimethylaniline make it a promising candidate for use in OLEDs, both as an emitter and as a component in host materials.

Development as Blue Emitters

The donor-acceptor (D-A) architecture of this compound is a common strategy for designing blue-emitting OLED materials. The dimethylaniline moiety serves as a potent electron donor, while the diphenylphosphoryl group acts as an electron acceptor. This intramolecular charge transfer (ICT) character can lead to efficient blue emission. Research into related phosphine (B1218219) oxide-containing molecules has demonstrated the potential of this class of materials. For instance, the use of phosphine oxide derivatives as host materials for blue thermally activated delayed fluorescence (TADF) emitters has been explored. beilstein-journals.org In one study, a co-host system of mCP and diphenyl-4-(triphenylsilyl)phenylphosphine oxide (TSPO1) was used in a blue TADF OLED, resulting in an emission peak at 463 nm and CIE coordinates of (0.149, 0.197). beilstein-journals.org While specific device performance data for this compound as a primary blue emitter is not extensively reported in the available literature, the investigation of similar structures highlights its potential. The performance of such emitters is typically evaluated based on key metrics such as external quantum efficiency (EQE), luminance, and Commission Internationale de l'Eclairage (CIE) coordinates. For example, deep-blue OLEDs have been developed using traditional hole transporting materials as emitters, achieving an EQE of up to 5.0% with CIE coordinates of (0.155, 0.055). mdpi.com

Investigation of Charge Transport Characteristics in Devices

Efficient charge transport is crucial for the performance of OLEDs, ensuring that electrons and holes can effectively recombine within the emissive layer. Materials incorporating the phosphine oxide group are often utilized as electron-transporting materials (ETMs) due to the electron-withdrawing nature of the phosphoryl group (P=O). acs.orgrsc.org Studies on related phosphine oxide compounds provide insight into the potential charge transport characteristics of this compound. For example, N-(4-diphenylphosphoryl phenyl) carbazole (B46965) (MPO12) has been shown to be an ambipolar material, capable of transporting both electrons and holes. aip.orgresearchgate.net This ambipolar nature can lead to a more balanced charge distribution within the emissive layer and improved device efficiency. aip.orgresearchgate.net

The electron mobility in phosphine oxide-based materials can be significant. For instance, 2,6-bis(4-(diphenylphosphoryl)phenyl)pyridine (BM-A11) and 2,4-bis(4-(diphenylphosphoryl)phenyl)pyridine (BM-A10) have been used as electron transport materials in blue phosphorescent OLEDs, leading to high external quantum efficiencies. acs.org The triphenylamine (B166846) moiety, a well-known hole-transporting unit, is also a component of the broader class of compounds to which this compound belongs. researchgate.netresearchgate.netrsc.org The combination of the electron-transporting phosphine oxide and the hole-transporting aniline (B41778) derivative within the same molecule suggests that this compound could exhibit bipolar charge transport properties, which is highly desirable for single-layer or simplified OLED device structures.

Below is a table summarizing the charge transport properties of related phosphine oxide-based materials.

Compound NameElectron Mobility (cm²/Vs)Hole Mobility (cm²/Vs)Reference
N,N′-diphenylbutyl-3,4,9,10-perylenebiscarboximide (PTCDI-C4Ph)1.8 x 10⁻⁴1.1 x 10⁻⁴ rsc.org
Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine (poly-TPD)-1.7 x 10⁻⁴ mdpi.comnih.gov
4,7-diphenyl-1,10-phenanthroline (BPhen) doped with Liq~5.2 x 10⁻³- mdpi.com

Photoinitiator Systems for Polymerization

Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) that can initiate polymerization. Type I photoinitiators undergo a unimolecular bond cleavage to form these initiating radicals. Acylphosphine oxides are well-established as highly efficient Type I photoinitiators. bohrium.commdpi.comcore.ac.ukresearchgate.net The phosphorus-carbon bond in these molecules can cleave upon UV or near-UV light irradiation, generating phosphinoyl and acyl radicals, both of which can initiate free-radical polymerization.

While direct studies on the photoinitiating capabilities of this compound are not extensively detailed, research on structurally similar phosphine oxide derivatives provides strong evidence for its potential in this application. For instance, novel phosphine oxides incorporating a carbazole chromophore have been synthesized and shown to have enhanced absorption in the 350–410 nm range, making them suitable for LED-based curing applications. bohrium.commdpi.comresearchgate.netnih.gov One such compound was found to be more reactive in photopolymerization than the commercial photoinitiator TPO-L when irradiated at 395 nm. bohrium.commdpi.comresearchgate.netnih.gov Given that this compound also possesses a chromophoric aniline group, it is plausible that it could exhibit similar photoinitiating properties.

Electrophotographic Photoreceptors

Electrophotographic photoreceptors are the core components of laser printers and photocopiers. They consist of a photoconductive layer that is charged and then selectively discharged by light to form a latent electrostatic image. Organic photoconductors (OPCs) are widely used in these devices, and their performance relies on materials with efficient charge generation and charge transport capabilities.

While there is no direct literature available that specifically details the use of this compound in electrophotographic photoreceptors, its constituent parts suggest potential applicability. Triphenylamine derivatives are well-known for their excellent hole-transporting properties and are commonly used in the charge transport layers of OPCs. researchgate.netresearchgate.netrsc.org The phosphine oxide moiety, with its electron-withdrawing nature, could potentially contribute to charge generation or act as an electron-transporting component. The combination of these functionalities in a single molecule could be advantageous for creating efficient single-layer or multi-layer photoreceptors.

Long-Persistent Luminescence (LPL) Materials

Long-persistent luminescence (LPL) is a phenomenon where a material continues to emit light for a significant time after the cessation of excitation. This "glow-in-the-dark" effect has applications in safety signage, emergency lighting, and bio-imaging. While traditionally dominated by inorganic phosphors, there is growing interest in developing organic LPL (OLPL) materials.

The mechanism of OLPL in many systems is based on the formation of long-lived charge-separated states between electron donor and acceptor molecules. researchgate.netnih.govchinesechemsoc.orgchinesechemsoc.orgresearchgate.net Upon photoexcitation, an electron is transferred from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. researchgate.net The spatial separation of the resulting radical cation and radical anion prevents immediate recombination, and the slow, gradual recombination of these charges leads to the observed long-lasting emission. researchgate.netnih.gov

Mechanism of Ultralong Afterglow

The donor-acceptor structure of this compound makes it a prime candidate for exhibiting LPL. The N,N-dimethylaniline group can act as the electron donor, while the diphenylphosphoryl group can serve as the electron acceptor. In a solid-state matrix, upon UV irradiation, it is hypothesized that electron transfer would occur from the aniline moiety to the phosphine oxide moiety, creating a charge-separated state. The rigidity of the surrounding matrix would stabilize this state by inhibiting non-radiative decay pathways and slowing down the charge recombination process.

A well-studied example of an organic LPL system involves N,N,N',N'-tetramethylbenzidine (TMB) as the donor and 2,8-bis(diphenylphosphoryl)dibenzo[b,d]thiophene (B599361) (PPT), a diphosphine oxide, as the acceptor. nih.gov In this system, after photo-induced charge transfer, the PPT radical anions can diffuse through the host matrix, leading to long-lived charge separation and an afterglow lasting for over an hour. nih.gov A similar mechanism can be envisioned for this compound, where it could potentially function as a single-component LPL material or as a component in a host-guest system. Recent research has also demonstrated that incorporating an electron donor unit into a triphenylphosphine (B44618) salt can significantly enhance both the quantum yield and the lifetime of room-temperature phosphorescence. rsc.org This suggests that the strategic combination of donor and phosphine-based acceptor moieties within a single molecule is a promising approach for developing high-performance organic afterglow materials.

Donor-Acceptor Co-crystallization Strategies

The strategic design of advanced materials with tailored photophysical and electronic properties often relies on the precise assembly of molecular components through co-crystallization. In this context, donor-acceptor (D-A) co-crystals have emerged as a significant class of materials, where electron-rich donor molecules and electron-deficient acceptor molecules are brought together in a crystalline lattice. This arrangement facilitates charge-transfer (CT) interactions, which can give rise to novel optical and electronic properties not present in the individual components. The molecule this compound is a prime candidate for a donor in such systems, owing to its distinct electronic structure. It incorporates a potent electron-donating N,N-dimethylaniline moiety and an electron-withdrawing diphenylphosphoryl group. This inherent electronic dichotomy within a single molecule presents unique opportunities for engineering D-A co-crystals.

Co-crystallization of this compound with suitable electron acceptors, such as tetracyanoquinodimethane (TCNQ) or its fluorinated derivatives, is a promising strategy for creating materials with significant charge-transfer character. The formation of such co-crystals is typically driven by a combination of intermolecular forces, including π-π stacking, hydrogen bonding, and halogen bonding, in addition to the crucial D-A interactions. The resulting crystal structure and the degree of charge transfer are highly dependent on the choice of the acceptor molecule, the stoichiometry of the components, and the crystallization conditions.

Research into analogous systems involving N,N-dimethylaniline derivatives has shown that co-crystallization can lead to materials with significant non-linear optical properties, as well as semiconducting or conducting behaviors. For instance, charge-transfer complexes of various N,N-dimethylaniline derivatives with acceptors like fullerenes have been studied, demonstrating the formation of new electronic states upon complexation. nih.gov Similarly, phosphine oxides have been utilized as components in materials for organic light-emitting diodes (OLEDs), highlighting the role of the phosphoryl group in influencing electronic properties.

While specific experimental data on the co-crystallization of this compound is not extensively documented in publicly available literature, the principles of crystal engineering suggest a high potential for the formation of novel D-A co-crystals. The following sections outline the expected research findings and data that would be critical in characterizing such systems.

Detailed Research Findings

The investigation into the donor-acceptor co-crystallization of this compound would be expected to yield detailed insights into the structural and photophysical properties of the resulting materials. The primary research findings would likely focus on the following areas:

Single Crystal X-ray Diffraction (SC-XRD): This would be the definitive technique to confirm the formation of a co-crystal and to determine its three-dimensional structure. Key parameters obtained from SC-XRD would include the crystal system, space group, unit cell dimensions, and the precise arrangement of the donor and acceptor molecules. The analysis would reveal the nature of the intermolecular interactions, such as π-π stacking distances and geometries, as well as any hydrogen or halogen bonds that stabilize the crystal lattice.

Spectroscopic Analysis: UV-visible absorption and photoluminescence spectroscopy would be employed to probe the electronic properties of the co-crystals. The appearance of a new, low-energy absorption band that is not present in the spectra of the individual components would be strong evidence of a charge-transfer interaction. The position and intensity of this CT band would provide information about the strength of the D-A interaction. Similarly, the emission properties of the co-crystals, including the emission wavelength and quantum yield, would be characterized to assess their potential for optoelectronic applications.

Computational Studies: Density Functional Theory (DFT) calculations would be expected to complement the experimental findings. These theoretical studies can provide insights into the electronic structure of the co-crystal, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The calculated HOMO-LUMO gap and the spatial distribution of these orbitals can help to rationalize the observed charge-transfer phenomena.

Interactive Data Tables

The following data tables are illustrative of the types of information that would be generated from experimental studies on the co-crystallization of this compound with representative electron acceptors.

Table 1: Crystallographic Data for Hypothetical Co-crystals

This table would summarize the key crystallographic parameters obtained from single-crystal X-ray diffraction analysis of co-crystals formed between this compound (Donor) and various Acceptors.

Co-crystal (Donor:Acceptor)Crystal SystemSpace GroupUnit Cell Dimensions (Å, °)D-A Stacking Distance (Å)
Donor:TCNQMonoclinicP2₁/ca = 10.2, b = 15.5, c = 8.9, β = 95.43.45
Donor:F4TCNQTriclinicP-1a = 9.8, b = 12.1, c = 10.5, α = 88.2, β = 102.1, γ = 91.53.38
Donor:DDQOrthorhombicPnmaa = 18.3, b = 7.5, c = 22.13.51

Table 2: Photophysical Properties of Hypothetical Co-crystals

This table would present the key absorption and emission data for the co-crystals, highlighting the charge-transfer characteristics.

Co-crystal (Donor:Acceptor)Absorption Max (λ_abs, nm)Charge-Transfer Band (λ_CT, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_F)
Donor:TCNQ350, 4055806500.15
Donor:F4TCNQ352, 4106206900.12
Donor:DDQ355, 4506807300.08

Future Research Directions and Perspectives

Development of Novel Synthetic Strategies for Derivatives with Tailored Properties

The functional core of 4-diphenylphosphoryl-N,N-dimethylaniline offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives. Future research should focus on developing novel synthetic strategies to tailor the compound's electronic and steric properties for specific applications.

Key areas for exploration include:

Modification of the Aniline (B41778) Moiety: Introducing various substituents onto the aromatic ring of the N,N-dimethylaniline fragment can systematically tune the electron-donating ability of the nitrogen atom. This can influence the compound's redox potential and its performance in electronic materials or as a ligand in catalysis.

Alteration of the Phenyl Groups on Phosphorus: Replacing the phenyl groups on the phosphoryl center with other aryl or alkyl groups can modify the steric bulk and electronic environment around the phosphorus atom. This is particularly relevant for applications in catalysis, where the ligand's steric profile can dictate the selectivity of a reaction.

Introduction of Chiral Elements: The development of synthetic routes to chiral derivatives is a critical step toward its use in asymmetric catalysis. This could involve creating planar chirality, similar to derivatives of 4-(dimethylamino)pyridine (DMAP), or incorporating chiral substituents on the phosphorus or aniline fragments. nih.govresearchgate.net

A significant challenge lies in achieving these modifications efficiently and with high selectivity. Methodologies like late-stage functionalization and one-pot synthesis procedures, which have been successfully applied to other complex molecules, could be adapted for this purpose. researchgate.netrsc.org

Expansion of Catalytic Scope and Asymmetric Applications

The presence of both a Lewis basic nitrogen and a phosphoryl group suggests that this compound and its derivatives could function as versatile ligands or organocatalysts.

Future research in this area should pursue:

Homogeneous Catalysis: The compound can be explored as a P,N-type ligand for transition metal catalysis. The electronic properties of such ligands can be fine-tuned to influence the activity and selectivity of catalytic cycles. Research on related phosphine (B1218219) compounds has demonstrated their power in organometallic chemistry and homogeneous catalysis. liv.ac.uk

Organocatalysis: Derivatives of this compound could act as nucleophilic catalysts, analogous to the well-studied DMAP. nih.gov The phosphoryl group can be used to modulate the nucleophilicity of the aniline nitrogen and to introduce steric hindrance for stereoselective transformations.

Asymmetric Catalysis: A major frontier is the application of chiral derivatives in asymmetric catalysis. nih.gov By designing and synthesizing enantiomerically pure versions of the compound, researchers could explore their efficacy in reactions such as asymmetric hydrogenation, acyl transfer reactions, and various annulations. nih.govresearchgate.netnih.gov The development of catalysts that can achieve high enantioselectivities is a persistent goal in modern organic synthesis. rsc.org

The table below outlines potential catalytic applications and the corresponding research focus.

Catalytic ApplicationResearch FocusRelevant Analogs
Cross-Coupling Reactions Development of palladium or nickel complexes for C-C and C-N bond formation.P,N-Ligands, Buchwald-Hartwig Ligands
Asymmetric Hydrogenation Synthesis of chiral derivatives for the enantioselective reduction of ketones and olefins.Chiral Biphenyl Diphosphines (e.g., SYNPHOS) nih.gov
Nucleophilic Catalysis Use in acylation, silylation, and related group transfer reactions.4-(dimethylamino)pyridine (DMAP) nih.gov
Steglich Rearrangement Application of chiral N-oxide derivatives as acyl transfer catalysts.Chiral DMAP-N-oxides researchgate.net

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The inherent electronic structure of this compound, featuring a potential intramolecular charge transfer (ICT) character, makes it a candidate for development as a spectroscopic probe. The interaction between the electron-donating dimethylamino group and the electron-withdrawing diphenylphosphoryl group can lead to interesting photophysical properties.

Future investigations should include:

Solvatochromism Studies: A detailed study of the compound's absorption and emission spectra in a range of solvents with varying polarities could reveal solvatochromic behavior, indicating changes in the dipole moment upon electronic excitation.

Fluorescence Probes: Modifications to the core structure could enhance its quantum yield and sensitivity to the local environment, such as polarity, viscosity, or the presence of specific metal ions. This could lead to the development of fluorescent sensors for real-time monitoring of chemical reactions or biological processes.

Probing Aggregation States: The study of how intermolecular interactions in aggregates affect the spectroscopic properties can provide insights into self-assembly processes. Research on similar donor-acceptor molecules like 4-(9-anthryl)-N,N-dimethylaniline has shown that aggregation can significantly alter optical properties. nih.gov

Integration of Computational Methods for Rational Design and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of new molecules and for elucidating reaction mechanisms. edu.krdresearchgate.net Integrating computational methods will be crucial for accelerating the development of this compound derivatives.

Future computational studies should focus on:

Predicting Electronic Properties: DFT calculations can be used to predict the HOMO-LUMO gap, molecular electrostatic potential, and other electronic parameters that govern the compound's reactivity and photophysical behavior. edu.krd

Designing Chiral Catalysts: Computational modeling can help in the rational design of chiral derivatives for asymmetric catalysis by predicting the transition state energies of competing stereochemical pathways.

Simulating Spectroscopic Data: Time-dependent DFT (TD-DFT) can be employed to simulate UV-vis and fluorescence spectra, aiding in the interpretation of experimental results and understanding the nature of electronic transitions.

The following table summarizes key parameters that can be investigated through computational methods.

Computational MethodProperty/ApplicationSignificance
Density Functional Theory (DFT) Molecular Geometry, HOMO-LUMO energies, Molecular Electrostatic Potential (MEP)Predicts stability, reactivity, and electronic characteristics. edu.krd
Time-Dependent DFT (TD-DFT) UV-vis and Fluorescence SpectraInterprets photophysical properties and aids in the design of spectroscopic probes.
Transition State Modeling Enantioselectivity in Asymmetric CatalysisGuides the rational design of chiral catalysts by predicting stereochemical outcomes.

Exploration of Multifunctional Applications in Emerging Technologies

The unique combination of a redox-active amine and a polar phosphoryl group within a single molecule opens up possibilities for its use in advanced materials and emerging technologies.

Promising areas for future exploration include:

Organic Electronics: The compound's electronic properties suggest potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a component in materials for nonaqueous redox flow batteries. The diphenylphosphoryl group can enhance thermal stability and influence charge transport properties.

Smart Materials: Derivatives could be incorporated into polymers to create "smart" materials that respond to external stimuli such as light, heat, or chemical analytes.

Surface Modification: The phosphoryl group can act as an anchoring group to bind the molecule to metal oxide surfaces, allowing for the functionalization of materials like nanoparticles and electrodes.

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries and technological advancements.

Q & A

Q. What are the optimal synthetic routes for 4-diphenylphosphoryl-N,N-dimethylaniline, and what factors influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves phosphorylation of N,N-dimethylaniline derivatives. A common approach is reacting 4-amino-N,N-dimethylaniline with diphenylphosphoryl chloride (POCl₂ derivatives) under anhydrous conditions. Key parameters include:
  • Catalysts : Use of bases like triethylamine to scavenge HCl and drive the reaction .
  • Solvent : Polar aprotic solvents (e.g., THF or DCM) improve reagent solubility and reaction homogeneity.
  • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.
    Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields >85% purity. For scalability, solvent-free mechanochemical methods have been explored to reduce waste .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 31P NMR : Confirms phosphorylation (δ ~20–25 ppm for diphenylphosphoryl groups) .
  • 1H/13C NMR : Assigns aromatic protons (δ 6.5–7.5 ppm) and dimethylamino groups (δ 2.8–3.2 ppm).
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 382.12).
  • IR Spectroscopy : P=O stretching vibrations (~1250–1300 cm⁻¹) .
  • X-ray Crystallography : Resolves steric effects of the diphenylphosphoryl group, though crystallization may require slow evaporation in dichloromethane/hexane .

Advanced Research Questions

Q. How can researchers design experiments to probe the electronic effects of the diphenylphosphoryl group on reactivity?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with electron-withdrawing/donating groups (e.g., nitro or methoxy) on the phenyl rings. Compare reaction rates in nucleophilic substitutions or catalytic cycles .
  • Hammett Analysis : Correlate substituent σ values with kinetic data (e.g., in hydrolysis reactions) to quantify electronic contributions.
  • Computational Modeling : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict sites of electrophilic attack .

Q. What strategies resolve contradictions in reported data on the compound’s stability under oxidative conditions?

  • Methodological Answer :
  • Conditional Replication : Repeat experiments under varying oxygen levels, solvents (e.g., DMF vs. acetonitrile), and temperatures to identify confounding factors.
  • In Situ Monitoring : Use UV-Vis or Raman spectroscopy to track degradation intermediates (e.g., quinone formation) in real time .
  • Cross-Study Comparison : Meta-analysis of published datasets to isolate variables (e.g., trace metal impurities in reagents) that may alter stability .

Q. How can researchers employ factorial design to optimize reaction parameters for derivatizing this compound?

  • Methodological Answer :
  • Variable Selection : Test factors like temperature (Levels: 25°C, 50°C), catalyst loading (0.1–1.0 eq), and solvent polarity (THF, toluene).
  • Design Matrix : Use a 2³ factorial design to evaluate main effects and interactions. For example:
RunTemp (°C)Catalyst (eq)SolventYield (%)
1250.1THF62
2501.0Toluene78
  • Statistical Analysis : ANOVA identifies significant parameters (e.g., temperature has a p-value <0.05). Response surface methodology (RSM) refines optimal conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic activity of phosphorylated aniline derivatives?

  • Methodological Answer :
  • Control Experiments : Verify ligand purity (HPLC ≥98%) and exclude moisture-sensitive side reactions.
  • Catalytic System Benchmarking : Compare performance against standard catalysts (e.g., triphenylphosphine) under identical conditions.
  • Spectroscopic Probes : Use 31P NMR to detect ligand decomposition or coordination shifts during catalysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.